molecular formula C6H4N4O3 B7793096 7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid

7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid

Cat. No.: B7793096
M. Wt: 180.12 g/mol
InChI Key: XUWOCPJRQIPGIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Acidic or basic conditions can facilitate hydrolysis.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is used in proteomics research to study protein structures and functions.

    Medicine: While not intended for therapeutic use, it can be used in research to understand biochemical pathways and potential drug targets.

    Industry: It can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways The compound’s effects are mediated through its ability to bind to certain proteins or enzymes, thereby influencing their activity

Comparison with Similar Compounds

Similar compounds to 7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid include other triazolo and pyrimidine derivatives. These compounds share structural similarities but may differ in their functional groups and overall chemical properties. Some similar compounds include:

  • 7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine
  • 6-Carboxy-[1,2,4]triazolo[4,3-a]pyrimidine
  • 7-Hydroxy-6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine

The uniqueness of 7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O3/c11-4-3(5(12)13)1-10-2-7-9-6(10)8-4/h1-2H,(H,12,13)(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWOCPJRQIPGIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)N=C2N1C=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)N=C2N1C=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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